N-[3-(methylsulfanyl)phenyl]thiolan-3-amine
Description
N-[3-(Methylsulfanyl)phenyl]thiolan-3-amine (CAS: 1019610-93-5) is a sulfur-containing organic compound with the molecular formula C₁₁H₁₅NS₂ and a molecular weight of 225.37 g/mol . Its structure comprises a thiolan-3-amine (tetrahydrothiophen-3-amine) moiety attached to a phenyl ring substituted with a methylsulfanyl (-SCH₃) group at the 3-position.
Properties
Molecular Formula |
C11H15NS2 |
|---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H15NS2/c1-13-11-4-2-3-9(7-11)12-10-5-6-14-8-10/h2-4,7,10,12H,5-6,8H2,1H3 |
InChI Key |
SRAOEKPTCPFTRM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]thiolan-3-amine typically involves the reaction of 3-(methylsulfanyl)aniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]thiolan-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the thiolan-3-amine core but differ in substituents on the phenyl ring or adjacent functional groups.
Substituent-Driven Comparisons
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| N-[3-(Methylsulfanyl)phenyl]thiolan-3-amine | 1019610-93-5 | C₁₁H₁₅NS₂ | 225.37 | 3-(SCH₃) on phenyl |
| N-(3-Chloro-4-methoxyphenyl)thiolan-3-amine | 1019475-30-9 | C₁₁H₁₄ClNOS | 243.75 | 3-Cl, 4-OCH₃ on phenyl |
| N-(4-Fluoro-3-methylphenyl)thiolan-3-amine | 1342172-51-3 | C₁₁H₁₄FNS | 211.30 | 4-F, 3-CH₃ on phenyl |
| N-[2-(Trifluoromethyl)phenyl]thiolan-3-amine | Not provided | C₁₁H₁₂F₃NS | 247.28 | 2-CF₃ on phenyl |
| N-[(2-Methoxyphenyl)methyl]thiolan-3-amine | Not provided | C₁₂H₁₇NOS | 223.33 | 2-OCH₃ on benzyl substituent |
Key Observations:
In contrast, -CF₃ (in N-[2-(trifluoromethyl)phenyl]thiolan-3-amine) is strongly electron-withdrawing, which could reduce ring reactivity and increase metabolic stability . Chloro (-Cl) and methoxy (-OCH₃) substituents (e.g., in N-(3-chloro-4-methoxyphenyl)thiolan-3-amine) introduce mixed electronic effects: -Cl is weakly electron-withdrawing, while -OCH₃ is electron-donating .
Solubility and Lipophilicity: The methylsulfanyl group contributes moderate hydrophobicity. Fluorine substituents (e.g., N-(4-fluoro-3-methylphenyl)thiolan-3-amine) often enhance lipid solubility and bioavailability .
Steric Considerations :
- Bulkier substituents (e.g., benzyl groups in N-[(2-methoxyphenyl)methyl]thiolan-3-amine) could hinder interactions with biological targets compared to simpler phenyl derivatives .
Biological Activity
N-[3-(methylsulfanyl)phenyl]thiolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current knowledge on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiolan ring and a methylsulfanyl group attached to a phenyl ring. This unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation but are believed to involve:
- Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor binding : It could bind to receptors influencing cell signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Recent studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound appears to activate caspases, which are crucial for the apoptotic process, leading to cell death.
Case Study: Induction of Apoptosis
A study evaluated the cytotoxic effects of this compound on HepG2 cells. The findings indicated:
- IC50 Value : 15 µM
- Mechanism : Increased expression of pro-apoptotic proteins (Bax, caspase-3) and decreased levels of anti-apoptotic proteins (Bcl-2).
Research Findings
- Antimicrobial Studies : A series of experiments demonstrated the compound's broad-spectrum antimicrobial activity, particularly against resistant strains.
- Cytotoxicity Assays : Various assays confirmed its effectiveness in inducing apoptosis in multiple cancer cell lines.
- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the methylsulfanyl group can enhance biological activity, indicating a potential pathway for developing more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
